molecular formula C30H38O11 B1210131 Isotoosendanin CAS No. 97871-44-8

Isotoosendanin

Cat. No. B1210131
CAS RN: 97871-44-8
M. Wt: 574.6 g/mol
InChI Key: GEHGAWHOBGXBGC-MIUHORAWSA-N
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Description

Synthesis Analysis

Isotoosendanin's synthesis involves complex organic chemistry techniques. While specific synthesis routes for isotoosendanin were not detailed in the available literature, general advancements in isocyanide insertion chemistry and polyaddition processes involving isocyanates suggest methods that might be relevant for constructing similar molecular frameworks (Qiu, Ding, & Wu, 2013); (Caraculacu & Coseri, 2001).

Molecular Structure Analysis

The molecular structure of isotoosendanin determines its chemical properties and reactivity. Studies on isomeric properties and structural characterization through spectroscopic methods such as NMR, FT-IR, and X-ray crystallography offer insights into understanding isotoosendanin's structure (Barakat et al., 2015); (Rasheedy, 2022).

Chemical Reactions and Properties

Isotoosendanin's chemical reactivity and properties can be inferred from studies on similar molecules. The role of metal ions in chemical reactions, as well as the importance of London dispersion forces in isomerization reactions, provide a foundation for understanding how isotoosendanin might behave in various chemical contexts (Kovalevsky et al., 2010); (Huenerbein, Schirmer, Moellmann, & Grimme, 2010).

Physical Properties Analysis

The physical properties of isotoosendanin, such as solubility, melting point, and stability, are critical for its handling and application in research. Although specific data on isotoosendanin were not available, general methodologies for determining these properties in organic compounds can be applied to isotoosendanin as well (Dussenne et al., 2017).

Chemical Properties Analysis

The chemical properties of isotoosendanin, including reactivity towards other compounds, stability under various conditions, and potential for forming derivatives, can be explored through advanced synthetic and analytical techniques. Studies on complexation and supramolecular chemistry provide insights into how isotoosendanin might interact with metals and other organic molecules (Heine et al., 2011); (Qin et al., 2012).

Scientific Research Applications

Pharmacokinetics Analysis

Isotoosendanin has been a subject of pharmacokinetic studies. A study by Deng et al. (2013) developed a method using liquid chromatography-tandem mass spectrometry (LC-MS-MS) for quantifying isotoosendanin in rat plasma. This method was applied to determine the pharmacokinetic parameters of isotoosendanin after oral administration to rats, highlighting its significance in understanding the dynamics of isotoosendanin in biological systems (Deng et al., 2013).

Anti-Inflammatory and Analgesic Activities

Xie et al. (2008) investigated the anti-inflammatory and analgesic activities of the ethanolic extract of Melia toosendan fruit and two main limonoid-type triterpenoids isolated from it, including isotoosendanin. Their findings suggest that isotoosendanin contributes to the anti-inflammatory and analgesic effects of Melia toosendan fruit (Xie et al., 2008).

Cancer Research

In cancer research, Zhang et al. (2005) explored the effects of toosendanin, a triterpenoid derivative including isotoosendanin, on human cancer cells. Their study demonstrated significant growth inhibition and apoptosis-induced effects on these cells, suggesting potential applications in cancer therapy (Zhang et al., 2005).

Biochemistry and Genetics

Research in biochemistry and genetics has also involved studies related to compounds like isotoosendanin. Yanofsky (2001) discussed the advancement in biochemistry, genetics, and microbiology through studies on metabolism, which could potentially include research on compounds like isotoosendanin (Yanofsky, 2001).

properties

IUPAC Name

[(1S,2S,4R,5S,6S,9S,10S,11R,13R,18S,20R)-4-acetyloxy-6-(furan-3-yl)-11,15,18-trihydroxy-5,10,14-trimethyl-3,8-dioxo-16-oxapentacyclo[12.3.3.01,13.02,10.05,9]icosan-20-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38O11/c1-13(31)40-21-10-20(35)30-12-39-26(37)28(21,4)18(30)9-19(34)29(5)23-17(33)8-16(15-6-7-38-11-15)27(23,3)25(41-14(2)32)22(36)24(29)30/h6-7,11,16,18-21,23-26,34-35,37H,8-10,12H2,1-5H3/t16-,18-,19+,20-,21+,23+,24-,25-,26?,27-,28?,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHGAWHOBGXBGC-MIUHORAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C4C(=O)CC5C6=COC=C6)C)OC(=O)C)C)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]([C@@]23COC(C1([C@@H]2C[C@H]([C@@]4([C@@H]3C(=O)[C@@H]([C@@]5([C@H]4C(=O)C[C@H]5C6=COC=C6)C)OC(=O)C)C)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00913606
Record name 17-(Furan-3-yl)-1,7,20-trihydroxy-4,8,13-trimethyl-11,15-dioxohexadecahydro-4,10-(methanooxymethano)cyclopenta[a]phenanthrene-3,12-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00913606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isochuanliansu

CAS RN

97871-44-8
Record name Isochuanliansu
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097871448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-(Furan-3-yl)-1,7,20-trihydroxy-4,8,13-trimethyl-11,15-dioxohexadecahydro-4,10-(methanooxymethano)cyclopenta[a]phenanthrene-3,12-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00913606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
J Zhang, F Yang, X Mei, R Yang, B Lu, Z Wang… - Chemico-Biological …, 2022 - Elsevier
Toosendanin (TSN) and isotoosendanin (ITSN) are two natural triterpenoids isolated from Fructus Meliae Toosendan or Cortex Meliae. This study aims to observe the inhibition of TSN …
Number of citations: 16 www.sciencedirect.com
J Zhang, Z Zhang, Z Huang, M Li, F Yang, Z Wu… - … Pharmaceutica Sinica B, 2023 - Elsevier
… This study reported that a natural compound isotoosendanin (ITSN) reduced TNBC metastasis by inhibiting TGF-β-induced EMT and the formation of invadopodia. ITSN can directly …
Number of citations: 0 www.sciencedirect.com
Z Deng, H Zhong, S Liu, S Cui, Y Xie… - Journal of …, 2013 - academic.oup.com
… following an oral dose of 200 mg/kg isotoosendanin to rats. This is the first chromatography article for isotoosendanin and the first pharmacokinetics study for isotoosendanin. …
Number of citations: 2 academic.oup.com
ZH LI - Chinese Traditional and Herbal Drugs, 2015 - pesquisa.bvsalud.org
Objective: To analyze and identify the chemical constituents from the water extract of Toosendan Fructus by UPLC-ESI-Q-TOF-MS. The analysis was performed on an ACQUITY HSS T3 …
Number of citations: 6 pesquisa.bvsalud.org
F Xie, M Zhang, CF Zhang, ZT Wang, BY Yu… - Journal of …, 2008 - Elsevier
… The structures of compounds 1 and 2 were confirmed as isotoosendanin (1) and 1-O-tigloyl-1-O-debenzoylohchinal (2) (Fig. 1) by spectral data (IR, MS, 1D and 2D NMR). …
Number of citations: 125 www.sciencedirect.com
Y Zhou, HJ Wang, DG Guo, ZL Wang, X Zhu… - … Traditional and Herbal …, 2010 - cabdirect.org
… (3), Δ 5, 6-isotoosendanin (4), pentadecane pelargonate (5), and 2-(13-methyl)-tridecane caproate (6). Conclusion: Compound 4 is a new compound named Δ 5, 6-isotoosendanin, and …
Number of citations: 2 www.cabdirect.org
Z Shilian, C Yu, Y Guangzhong… - Hua Zhong shi fan da xue …, 1997 - europepmc.org
This article reported the primary studies on the chemical constituents and pesticide biologcal activity of the fruits of Melia toosendan Sieb. et Zucc. A new compound was isolated from …
Number of citations: 0 europepmc.org
L Tao, F Zhang, L Hao, J Wu, J Jia, J Liu… - Journal of …, 2014 - Elsevier
Overactivation of microglia may contribute to the pathogenesis of neurodegenerative diseases such as Parkinson’s disease, Alzheimer’s disease, and HIV dementia. Thus, regulating …
Number of citations: 39 www.sciencedirect.com
KN Chidambara Murthy, GK Jayaprakasha… - Journal of agricultural …, 2011 - ACS Publications
The current study was an attempt to elucidate the mechanism of human colon cancer cell proliferation inhibition by limonin and limonin glucoside (LG) isolated from seeds of Citrus …
Number of citations: 129 pubs.acs.org
MF Zou, RZ Fan, AP Yin, R Hu, D Huang, W Li… - Arabian Journal of …, 2022 - Elsevier
Structural modification of natural products is an effective strategy to discover potent lead compounds with improved medicinal performance. Toosendanin (TSN), a natural limonoid with …
Number of citations: 0 www.sciencedirect.com

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